molecular formula C14H16N2O2 B3316690 [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine CAS No. 954273-98-4

[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine

Cat. No. B3316690
CAS RN: 954273-98-4
M. Wt: 244.29 g/mol
InChI Key: OUSZMANGADYTAS-UHFFFAOYSA-N
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Description

“[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine” is a chemical compound that has gained attention due to its potential applications in various fields of research and industry. It is also known as 1-[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine hydrochloride . The molecular weight of this compound is 244.29 g/mol.


Molecular Structure Analysis

The molecular structure of “[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine” consists of a pyridine ring linked to an ethoxyphenol group via a methanamine bridge . The InChI code for this compound is 1S/C14H16N2O2/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14/h3-9H,2,10,15H2,1H3 .


Physical And Chemical Properties Analysis

“[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine” has a molecular weight of 244.29 g/mol . It has a topological polar surface area of 57.4 Ų, a heavy atom count of 18, and a complexity of 238 . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) reviews the selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions (DDIs) in co-administered drugs. The selectivity of inhibitors like furafylline, montelukast, and ketoconazole plays a key role in understanding the metabolism of various drugs by specific CYP isoforms Khojasteh et al., 2011.

Mu-Opioid Receptor Biased Agonists

Urits et al. (2019) discuss Oliceridine, a novel mu-opioid receptor agonist, and its potential for providing analgesic benefits with reduced adverse effects. This highlights the medicinal importance of developing selective receptor modulators for therapeutic applications Urits et al., 2019.

Atmospheric Reactivity of Methoxyphenols

The review by Liu et al. (2022) on methoxyphenols, primarily emitted from biomass burning, covers their atmospheric reactivity and role in forming secondary organic aerosol (SOA). Understanding the environmental impact and reactivity of such compounds is essential for environmental sciences Liu et al., 2022.

Environmental Fate of Alkylphenols

Ying et al. (2002) examine the degradation and environmental impact of alkylphenol ethoxylates (APEs), highlighting concerns about their potential to mimic natural hormones and disrupt endocrine function Ying et al., 2002.

Optoelectronic Materials from Quinazolines and Pyrimidines

Lipunova et al. (2018) review the application of quinazoline and pyrimidine derivatives in creating novel optoelectronic materials, emphasizing their importance in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices Lipunova et al., 2018.

properties

IUPAC Name

[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14/h3-9H,2,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSZMANGADYTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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